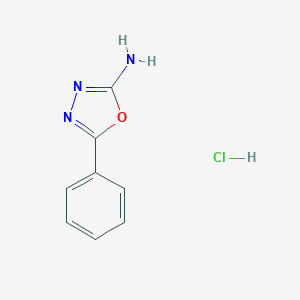
5-Phényl-1,3,4-oxadiazol-2-amine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1,3,4-oxadiazol-2-amine can be used as a pH indicator in the acidic range in living cells due to the fluorescence the compound gives off when in an acidic environment .
Synthesis Analysis
The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine involves the condensation of appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride to undergo dehydrative cyclization .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride is characterized by almost identical C-O and C=N bond lengths in the oxadiazole ring, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride include a molecular weight of 197.625 . Other properties like melting point and spectral data are also available .Applications De Recherche Scientifique
Inhibition de l'acétylcholinestérase (AChE) et de la butyrylcholinestérase (BChE)
Des composés comportant le groupement 1,3,4-oxadiazole ont été conçus comme des inhibiteurs potentiels de l'AChE et de la BChE. Ces enzymes sont des cibles pour le traitement de pathologies comme les démences et la myasthénie grave .
Activité antibactérienne
Les 1,3,4-oxadiazoles ont montré un large spectre d'activité biologique, y compris des propriétés antibactériennes. Certains dérivés se sont avérés plus puissants que les antibiotiques standards comme l'ampicilline .
Propriétés antifongiques
De manière similaire à leurs capacités antibactériennes, ces composés présentent également des activités antifongiques qui sont cruciales dans le développement de nouveaux traitements contre les infections fongiques .
Applications antalgiques et anti-inflammatoires
Les propriétés antalgiques et anti-inflammatoires des 1,3,4-oxadiazoles les rendent précieuses dans la gestion de la douleur et les affections inflammatoires .
Potentiel antiviral et anticancéreux
Ces composés ont été étudiés pour leurs activités antivirales et anticancéreuses, ce qui est important pour le développement de nouvelles thérapies en virologie et en oncologie .
Effets antihypertenseurs et anticonvulsivants
Les effets antihypertenseurs et anticonvulsivants des 1,3,4-oxadiazoles contribuent à leur importance dans la recherche cardiovasculaire et neurologique .
Propriétés antidiabétiques
Leur potentiel antidiabétique ouvre des possibilités pour de nouveaux traitements dans la prise en charge du diabète .
Applications diverses
D'autres applications incluent leur utilisation comme vasodilatateurs et diverses autres applications médicinales en raison de leur comportement énergétique .
Chaque application offre une voie unique pour la recherche scientifique et les utilisations thérapeutiques potentielles. Les activités biologiques diverses du composé en font un sujet précieux pour des études plus approfondies en chimie médicinale.
Mécanisme D'action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research. The compound’s structure, including the C-O and C=N bond lengths in the oxadiazole ring, has been studied .
Analyse Biochimique
Biochemical Properties
The role of 5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride in biochemical reactions is not well-documented in the literature. The compound’s structure suggests potential interactions with various biomolecules. The oxadiazole ring in the compound has almost identical C-O and C=N bond lengths , which could influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have shown significant anticancer activity , suggesting that 5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride may also influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound’s structure, particularly the oxadiazole ring, suggests potential binding interactions with biomolecules
Propriétés
IUPAC Name |
5-phenyl-1,3,4-oxadiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;/h1-5H,(H2,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITDIAUDQFMLFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1905-75-5 |
Source


|
| Record name | NSC18327 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-1,2,5-oxadiazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
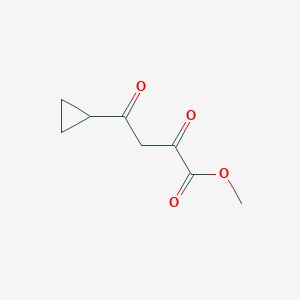

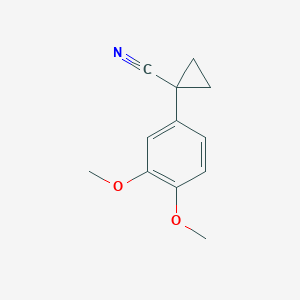

![1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B181797.png)
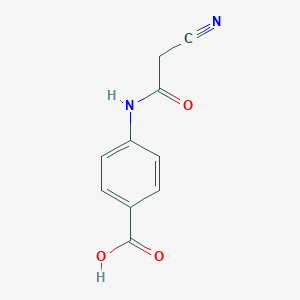

![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)
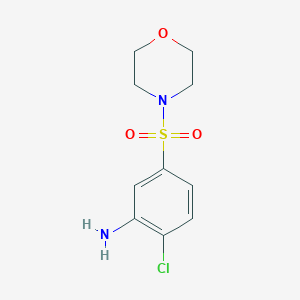
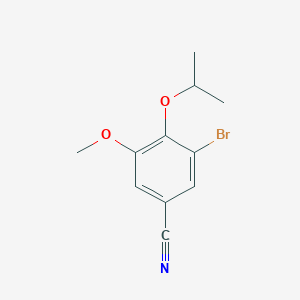
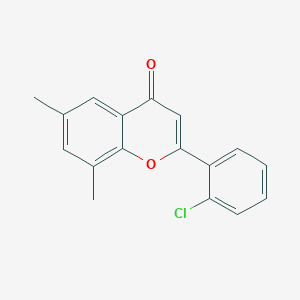

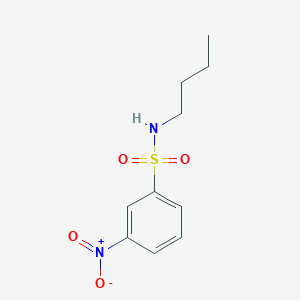
![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)
